molecular formula C16H24BrNO B5121958 1-[4-(2-bromophenoxy)butyl]-4-methylpiperidine

1-[4-(2-bromophenoxy)butyl]-4-methylpiperidine

Cat. No. B5121958
M. Wt: 326.27 g/mol
InChI Key: UQTQDSDHPOBJSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-bromophenoxy)butyl]-4-methylpiperidine, also known as JNJ-7925476, is a selective antagonist for the dopamine D4 receptor. This compound has been widely studied for its potential therapeutic applications in treating various neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of 1-[4-(2-bromophenoxy)butyl]-4-methylpiperidine involves its binding to the dopamine D4 receptor, which is a G protein-coupled receptor. This binding inhibits the activation of the receptor and reduces the downstream signaling pathways. This leads to a decrease in the release of dopamine and other neurotransmitters, which are involved in the regulation of mood, reward, and motivation.
Biochemical and Physiological Effects:
1-[4-(2-bromophenoxy)butyl]-4-methylpiperidine has been shown to have a selective effect on the dopamine D4 receptor, without affecting other dopamine receptors. This selectivity reduces the potential for side effects and improves the safety profile of this compound. In addition, this compound has been shown to have a long half-life, which allows for sustained therapeutic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[4-(2-bromophenoxy)butyl]-4-methylpiperidine in lab experiments include its high affinity and selectivity for the dopamine D4 receptor, which allows for specific targeting of this receptor. In addition, this compound has a long half-life, which allows for sustained effects and reduces the need for frequent dosing. The limitations of using this compound include the potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

For research on 1-[4-(2-bromophenoxy)butyl]-4-methylpiperidine include investigating its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and addiction. In addition, further studies are needed to elucidate the mechanism of action and to optimize the dosing and administration of this compound. Finally, the development of novel derivatives of this compound may lead to improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 1-[4-(2-bromophenoxy)butyl]-4-methylpiperidine involves the reaction between 2-bromophenol and 4-methylpiperidin-1-amine, followed by the addition of 1-bromo-4-chlorobutane. The final product is obtained by purification using silica gel chromatography. This synthesis method has been optimized to produce high yields of pure compound.

Scientific Research Applications

1-[4-(2-bromophenoxy)butyl]-4-methylpiperidine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity and selectivity for the dopamine D4 receptor, which is involved in the regulation of mood, reward, and motivation. This compound has been investigated for its potential use in the treatment of schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

1-[4-(2-bromophenoxy)butyl]-4-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO/c1-14-8-11-18(12-9-14)10-4-5-13-19-16-7-3-2-6-15(16)17/h2-3,6-7,14H,4-5,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTQDSDHPOBJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCCOC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Bromophenoxy)butyl]-4-methylpiperidine

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